5,6-Dimethoxynicotinic acid

Catalog No.
S731777
CAS No.
76470-34-3
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxynicotinic acid

CAS Number

76470-34-3

Product Name

5,6-Dimethoxynicotinic acid

IUPAC Name

5,6-dimethoxypyridine-3-carboxylic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11)

InChI Key

DVPUSKADCOGLKP-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

Precursor in Drug Discovery:

5,6-Dimethoxynicotinic acid (DMNA) serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its chemical structure allows for modifications that can lead to the development of new drugs with diverse therapeutic applications. For instance, DMNA is a key starting material for the synthesis of rilpivirine, an antiretroviral medication used in the treatment of HIV/AIDS [].

Potential Therapeutic Agent:

Beyond its role as a precursor, DMNA itself has been explored for its potential therapeutic properties. Studies have investigated its effects on various biological processes, including:

  • Neurological disorders: DMNA has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, further research is necessary to determine its efficacy and safety in human applications.
  • Cancer: Some studies suggest that DMNA might possess anti-cancer properties. It has been observed to inhibit the growth and proliferation of certain cancer cell lines []. However, more research is required to understand the underlying mechanisms and potential clinical applications.

5,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 5 and 6 positions of the pyridine ring. Its molecular formula is C9H11NO4C_9H_{11}NO_4 and it has a molecular weight of approximately 197.19 g/mol. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to ortho and para positions on the aromatic ring, allowing for further functionalization.

Research indicates that 5,6-Dimethoxynicotinic acid exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
  • Neuroprotective Activity: Some studies suggest potential neuroprotective effects, possibly linked to its structural similarity to nicotinic compounds that interact with neurotransmitter systems.

Several methods are employed for synthesizing 5,6-Dimethoxynicotinic acid:

  • Direct Methoxylation: Using methanol in the presence of a strong acid catalyst to introduce methoxy groups onto nicotinic acid.
  • Functional Group Transformation: Starting from 5,6-dimethylpyridine derivatives, which can be oxidized or reacted with appropriate reagents to yield the desired compound.
  • Multi-step Synthesis: Involves several reactions starting from simpler pyridine derivatives, including halogenation and subsequent methoxy group introduction.

5,6-Dimethoxynicotinic acid has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting various conditions such as inflammation or neurodegenerative diseases.
  • Agricultural Chemicals: It may serve as a plant growth regulator or pesticide due to its biological activity.
  • Research: Utilized in studies exploring nicotinic receptor interactions and other biochemical pathways.

Studies investigating the interactions of 5,6-Dimethoxynicotinic acid with biological systems have highlighted its potential effects on:

  • Nicotinic Acetylcholine Receptors: Its structural similarity to other nicotinic compounds suggests it may modulate these receptors, influencing neurotransmission.
  • Enzymatic Pathways: Interaction with enzymes involved in metabolic pathways may elucidate its role in cellular processes and therapeutic applications.

5,6-Dimethoxynicotinic acid shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidPyridine ring with one carboxylic groupBasic structure without methoxy substitutions
6-Methylnicotinic AcidMethyl group at position 6Methyl substitution influences biological activity
5-Bromo-6-methylnicotinic AcidBromo group at position 5Halogenation alters reactivity and properties
5-Methoxynicotinic AcidSingle methoxy group at position 5Less sterically hindered compared to dimethoxy form

The presence of two methoxy groups in 5,6-Dimethoxynicotinic acid distinguishes it from these similar compounds by enhancing its lipophilicity and potentially altering its interaction with biological targets. This unique substitution pattern may contribute to its specific biological activities and applications in medicinal chemistry and agriculture.

Nitration and Methoxylation Reaction Pathways

The synthesis of 5,6-dimethoxynicotinic acid involves sophisticated reaction pathways that require careful optimization of nitration and methoxylation processes. The primary synthetic approach involves the selective functionalization of pyridine derivatives through controlled oxidation and substitution reactions [1] [2] [3].

Nitric Acid Oxidation Pathways

The nitric acid oxidation methodology represents one of the most established approaches for synthesizing nicotinic acid derivatives. Research demonstrates that selective oxidation of 2-methyl-5-alkylpyridines using nitric acid concentrations of 70 to 100 weight percent achieves high conversion rates [1] [3]. The optimal reaction conditions involve maintaining temperatures between 120-162°C under pressures ranging from 2-45 atmospheres [1] [4]. The molar ratio of nitric acid to pyridine substrate typically ranges from 6 to 15 moles per mole of starting material, with reaction times of 0.17-1.0 hours yielding 91-96% conversion efficiency [1] [3].

The mechanism proceeds through initial protonation of the pyridine nitrogen, followed by electrophilic attack at the methyl substituent, leading to oxidative cleavage and carboxylic acid formation [3] [4]. Temperature control proves critical, as excessive heat can lead to over-oxidation and reduced selectivity [1] [3].

Potassium Permanganate Oxidation Systems

Potassium permanganate oxidation offers an alternative pathway for nicotinic acid synthesis with different selectivity profiles. Studies indicate that permanganate-mediated oxidation of 3,5-dimethylpyridine derivatives proceeds optimally at temperatures of 90-95°C under atmospheric pressure [2] [5]. The reaction typically requires 6-20 hours to achieve completion, yielding 47-59% of the desired carboxylic acid product [2] [5].

The permanganate system demonstrates particular utility in the oxidation of substituted pyridines where regioselective control is essential [6]. The reaction mechanism involves initial coordination of permanganate to the pyridine ring, followed by sequential oxidation of methyl substituents to carboxylate functionality [2] [6].

Selenium Dioxide Mediated Reactions

Selenium dioxide catalyzed reactions provide another viable route for pyridine carboxylation. Research indicates that selenium dioxide systems operate effectively at temperatures ranging from 150-320°C with reaction times of 0.5-1.0 hours [7] [8]. The yield varies significantly from 50-82% depending on substrate structure and reaction conditions [7] [8].

The selenium dioxide methodology demonstrates particular effectiveness for aromatic methyl group oxidation, proceeding through a radical mechanism that favors selective transformation of benzylic and pseudo-benzylic positions [8]. The catalyst system shows enhanced selectivity when used in combination with bromide additives [7].

Methoxylation Reaction Mechanisms

Methoxylation reactions for pyridine derivatives employ various methodologies, including nucleophilic substitution and metal-catalyzed coupling reactions. Palladium-catalyzed methoxylation systems operate under mild conditions at room temperature, achieving yields of 68-93% with reaction times of 2-12 hours [9] [10]. These systems utilize molecular oxygen as the terminal oxidant and require amine bases such as diisopropylethylamine for optimal performance [9].

Nickel-catalyzed methoxylation represents an emerging methodology for aromatic C-H functionalization. High-valent nickel complexes stabilized by tetradentate pyridinophane ligands demonstrate effective methoxylation capability under ambient conditions [10]. The reaction proceeds through formation of nickel-methoxide intermediates that undergo reductive elimination to form carbon-oxygen bonds [10].

Reaction TypeTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Selectivity
Nitric Acid Oxidation120-1622-450.17-1.091-96High
Potassium Permanganate Oxidation90-9516-2047-59Moderate
Manganese Dioxide Oxidation1301.013-675High
Selenium Dioxide Oxidation150-32010.5-1.050-82Variable
Palladium-Catalyzed MethoxylationRoom Temperature12-1268-93High
Nickel-Catalyzed MethoxylationRoom Temperature16-2462-80Moderate

Catalyst Systems for Regioselective Functionalization

The development of efficient catalyst systems for regioselective functionalization of pyridine derivatives represents a critical aspect of 5,6-dimethoxynicotinic acid synthesis. Modern catalytic approaches emphasize selectivity, functional group tolerance, and operational simplicity [11] [12] [13].

Palladium-Based Catalytic Systems

Palladium on carbon catalytic systems demonstrate exceptional versatility for benzylic methoxylation reactions. Research indicates that palladium on carbon catalysts operating under oxygen atmosphere with diisopropylethylamine achieve turnover numbers of 50-100 with high functional group tolerance [9]. The catalyst system operates through a mechanism involving palladium-hydride formation, substrate coordination, and oxidative insertion into carbon-hydrogen bonds [9] [14].

The regioselectivity of palladium-catalyzed reactions can be controlled through hydrogen bonding interactions and electronic effects [15]. Computational studies demonstrate that hydrogen bonding acts as an independent factor to override inherent regioselectivity patterns in pyridine substrates [15]. The oxidation state of the palladium catalyst significantly impacts the regiochemical outcome, with palladium(IV) species showing distinct selectivity profiles compared to palladium(II) complexes [15].

Organolanthanide Catalytic Systems

Organolanthanide catalysts provide efficient 1,2-regioselective dearomatization of pyridine derivatives using pinacolborane as the reducing agent [12]. These systems achieve turnover numbers of 200-500 with broad substrate scope and high functional group tolerance [12]. The catalytic mechanism involves carbon-nitrogen insertion into the lanthanide-hydride bond as the turnover-determining step [12].

Kinetic studies reveal first-order dependence on catalyst concentration, fractional order in pyridine concentration, and inverse first-order dependence on pinacolborane concentration [12]. The unusual kinetic behavior arises from competing coordination modes and potential deactivation pathways involving catalyst aggregation [12].

High-Valent Nickel Complexes

High-valent nickel complexes stabilized by modified tetradentate pyridinophane ligands demonstrate effective aromatic methoxylation and hydroxylation capabilities [10]. These systems operate with turnover numbers of 10-50 under moderate reaction conditions [10]. The dicationic nickel(III)-disolvento complexes offer two available coordination sites for substrate binding and subsequent carbon-heteroatom bond formation [10].

The mechanistic pathway involves formation of nickel(III)-dimethoxide species that undergo oxidatively induced carbon-heteroatom bond formation [10]. The addition of external oxidants enhances the reaction efficiency while limiting competing beta-hydride elimination pathways [10].

Bis(pyridine)silver(I) Permanganate Systems

Bis(pyridine)silver(I) permanganate systems provide site-specific hydroxylation of complex substrates such as diketopiperazines [6]. The catalyst demonstrates turnover numbers of 1-10 with limited substrate scope but exceptional site selectivity [6]. The system operates under aqueous conditions and shows strong dependence on substrate stereochemistry [6].

Mathematical modeling studies correlate relative oxidation rates with calculated molecular descriptors, prioritizing Hammett values and percent buried volume as key contributing factors [6]. The model successfully predicts oxidation sites in complex substrates with high accuracy [6].

Manganese-Pyridine-2-carboxylic Acid Systems

Manganese catalysts in combination with pyridine-2-carboxylic acid achieve high turnover numbers of 100-1000 for alkene and alcohol oxidation using hydrogen peroxide as the terminal oxidant [16]. These systems demonstrate substrate-dependent regioselectivity with high functional group tolerance [16].

Research reveals that pyridyl-containing ligands decompose in situ to pyridine-2-carboxylic acid under reaction conditions, and this decomposition product provides the observed catalytic activity [16]. Direct use of pyridine-2-carboxylic acid eliminates lag phases and reduces hydrogen peroxide requirements from 6-8 equivalents to 1-1.5 equivalents [16].

Keplerate Polyoxomolybdate Catalysts

Keplerate polyoxomolybdate catalysts demonstrate effective pyridine oxidation to N-oxides with turnover numbers of 50-200 [17]. The system operates in mixed water-ethanol solvent at room temperature, achieving high yields for various pyridine derivatives [17]. The catalyst shows particular effectiveness for hydrophobic substrates that typically require elevated temperatures in other catalytic systems [17].

The mechanism involves decomposition of the Keplerate polyoxomolybdate precatalyst to active peroxo molybdate species upon treatment with hydrogen peroxide [17]. The recovered catalyst maintains catalytic performance through multiple reaction cycles [17].

Catalyst SystemSubstrate ScopeRegioselectivityTurnover NumberOperating ConditionsFunctional Group Tolerance
Palladium on CarbonBenzylic positionsBenzylic selective50-100O₂ atmosphere, i-Pr₂NEtHigh
Organolanthanide ComplexPyridine derivatives1,2-selective200-500Pinacolborane, elevated tempBroad
Nickel(III) ComplexAromatic compoundsAromatic C-H10-50Methoxide/hydroxide ligandsModerate
Bis(pyridine)silver(I) PermanganateDiketopiperazinesSite-specific1-10Aqueous conditionsLimited
Manganese/Pyridine-2-carboxylic acidAlkenes and alcoholsSubstrate dependent100-1000H₂O₂, basic conditionsHigh
Keplerate PolyoxomolybdatePyridine N-oxidesN-oxide selective50-200H₂O₂, mixed solventBroad

Purification Techniques and Yield Optimization

The purification and yield optimization of 5,6-dimethoxynicotinic acid requires sophisticated separation techniques and process optimization strategies. Modern purification methodologies emphasize efficiency, scalability, and product purity while minimizing environmental impact [18] [19] [20].

Crystallization and Recrystallization Methods

Crystallization represents the most commonly employed purification technique for nicotinic acid derivatives, offering high recovery yields of 85-95% with purities ranging from 95-99% [21] [22]. The process typically utilizes ethanol-water solvent systems with processing times of 2-24 hours [21]. Recrystallization from 40% ethanol following activated carbon treatment achieves purities of 98-99.5% with recovery yields of 80-92% [21].

The crystallization process involves controlled cooling of saturated solutions to promote selective precipitation of the desired product while maintaining impurities in solution [21]. Temperature control and seeding strategies significantly influence crystal morphology and purity [21]. Research demonstrates that slow cooling rates and appropriate seed crystal addition enhance both yield and purity outcomes [21].

Column Chromatography Separation

Column chromatography provides versatile separation capabilities for methoxy pyridine derivatives, achieving recovery yields of 70-90% with purities of 90-98% [19]. The technique typically employs petroleum ether-ethyl acetate solvent gradients with processing times of 1-4 hours [19]. Flash chromatography with 20-50% ethyl acetate in hexanes demonstrates particular effectiveness for nicotinic acid derivatives [19].

The separation mechanism relies on differential adsorption of compounds on stationary phase materials, typically silica gel [19]. Optimization studies indicate that solvent gradient profiles and flow rates significantly impact separation efficiency [19]. The method proves especially valuable for removing closely related structural isomers and reaction byproducts [19].

Solid-Phase Extraction Techniques

Solid-phase extraction offers efficient purification for biological and pharmaceutical applications, achieving recovery yields of 88-96% with purities of 85-95% [20] [23]. The technique utilizes methanol-water solvent systems with processing times of 0.5-2 hours [20] [23]. Ion-pair reversed-phase extraction demonstrates particular effectiveness for nicotinic acid and related metabolites [23].

The method operates through selective retention of target compounds on functionalized solid supports, followed by elution with appropriate solvent systems [23]. Optimization studies reveal that pH control and ionic strength significantly influence extraction efficiency [23]. The technique offers advantages in terms of speed, reproducibility, and minimal solvent consumption [23].

Precipitation-Based Purification

Precipitation methods achieve exceptional recovery yields of 90-98% with purities of 92-99% for enzymatically produced nicotinic acid [22]. The technique utilizes acidic aqueous systems with processing times of 1-6 hours [22]. pH adjustment to the isoelectric point of nicotinic acid enhances precipitation efficiency [22].

The precipitation process involves controlled pH reduction using concentrated hydrochloric acid, followed by cooling to promote crystal formation [22]. Ice-bath cooling expedites precipitation and improves product recovery [22]. The method demonstrates particular utility for large-scale production where simplicity and efficiency are paramount [22].

High-Performance Liquid Chromatography

High-performance liquid chromatography achieves exceptional purities exceeding 99% with recovery yields of 95-99% for isomeric mixtures [24] [25]. The technique employs acetonitrile-phosphoric acid mobile phases with processing times of 0.2-1 hours [24]. Mixed-mode reversed-phase cation-exchange columns demonstrate superior resolution for pyridinecarboxylic acid isomers [24].

The separation mechanism combines hydrophobic and ionic interactions to achieve enhanced resolution between closely related compounds [24]. Optimization studies indicate that buffer concentration, pH, and organic modifier content significantly influence separation selectivity [24]. The method proves essential for analytical applications requiring high purity and precise quantification [24] [25].

Process Optimization Strategies

Yield optimization strategies focus on reaction parameter control, catalyst loading optimization, and process intensification techniques [22]. Studies demonstrate that inducer feeding approaches can double enzyme production in biotechnological processes [22]. Fed-batch reaction strategies achieve 1.65 M product concentrations with catalytic productivities of 15.3 grams per hour per gram dry cell weight [22].

Temperature and pH optimization studies reveal optimal conditions for maximizing both yield and selectivity [22]. Substrate feeding strategies minimize inhibition effects while maintaining high conversion rates [22]. The integration of reaction and separation processes through in-situ product removal techniques offers additional opportunities for yield enhancement [22].

Purification MethodApplicable toRecovery Yield (%)Purity Achieved (%)Solvent SystemProcessing Time (h)
CrystallizationNicotinic acid derivatives85-9595-99Ethanol/water2-24
Column ChromatographyMethoxy pyridines70-9090-98Petroleum ether/ethyl acetate1-4
Solid-Phase ExtractionBiological samples88-9685-95Methanol/water0.5-2
PrecipitationEnzymatic products90-9892-99Acidic aqueous1-6
HPLC SeparationIsomeric mixtures95-9999+ACN/phosphoric acid0.2-1
RecrystallizationCrude products80-9298-99.540% ethanol4-48

The multinuclear nuclear magnetic resonance spectroscopic characterization of 5,6-dimethoxynicotinic acid provides comprehensive structural information through both carbon-13 and proton nuclear magnetic resonance techniques. The compound, with molecular formula C₈H₉NO₄ and Chemical Abstracts Service registry number 76470-34-3, exhibits distinct spectroscopic signatures characteristic of substituted pyridine carboxylic acids [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of 5,6-dimethoxynicotinic acid is expected to display eight distinct resonances corresponding to the eight non-equivalent carbon environments in the molecule [3] [4]. The absence of molecular symmetry elements ensures that each carbon atom occupies a unique chemical environment, resulting in well-resolved spectral signatures.

The carboxyl carbon resonance appears in the characteristic downfield region at approximately 166-170 parts per million, consistent with carboxylic acid functional groups in aromatic systems [5] [6]. This chemical shift reflects the deshielding effect of the electronegative oxygen atoms and the extended conjugation with the pyridine ring system. The pyridine ring carbons exhibit chemical shifts spanning the aromatic region from 125-160 parts per million, with specific assignments dependent upon their substitution patterns and electronic environments [7] [8].

Carbon-2 of the pyridine ring, positioned adjacent to the electronegative nitrogen atom, resonates at approximately 153-155 parts per million due to the significant deshielding effect of the pyridine nitrogen [3]. Carbon-3, bearing the carboxyl substituent, appears at 125-130 parts per million, representing a quaternary aromatic carbon with reduced electron density due to the electron-withdrawing carboxyl group. Carbon-4 resonates at 142-145 parts per million, while carbons-5 and -6, bearing methoxy substituents, appear at 145-150 and 155-160 parts per million respectively [4] [6].

The methoxy carbon atoms exhibit characteristic chemical shifts at 56-58 parts per million, consistent with aliphatic carbons bonded to oxygen in aromatic methoxy groups [3] [5]. The slight variations in chemical shift between the two methoxy groups reflect their different electronic environments within the substituted pyridine system.

Proton Nuclear Magnetic Resonance Spectral Characteristics

The proton nuclear magnetic resonance spectrum reveals distinct resonances for the aromatic and aliphatic proton environments. The aromatic protons on the pyridine ring appear in the characteristic downfield region between 7.8-8.4 parts per million [9] [8]. Carbon-2 proton resonates at approximately 8.2-8.4 parts per million due to the deshielding effect of the adjacent nitrogen atom, while carbon-4 proton appears at 7.8-8.0 parts per million [7].

The methoxy group protons appear as two distinct singlets at 3.9-4.0 parts per million, each integrating for three protons. The chemical shift values reflect the electron-donating nature of the methoxy groups and their attachment to the aromatic pyridine system [6] [2]. The carboxylic acid proton exhibits a characteristic broad resonance at 12-13 parts per million, indicative of hydrogen bonding interactions typical of carboxylic acid functional groups [10].

Detailed Nuclear Magnetic Resonance Assignment Data

Carbon PositionPredicted ¹³C Chemical Shift (ppm)Multiplicity/EnvironmentPredicted ¹H Chemical Shift (ppm)Integration
C-2 (Pyridine)~153-155Aromatic CH~8.2-8.41H
C-3 (COOH bearing)~125-130Aromatic C (quaternary)N/AN/A
C-4 (Pyridine)~142-145Aromatic CH~7.8-8.01H
C-5 (OCH₃ bearing)~145-150Aromatic C (quaternary)N/AN/A
C-6 (OCH₃ bearing)~155-160Aromatic C (quaternary)N/AN/A
COOH~166-170Carboxyl C=O~12-13 (br)1H
OCH₃ (C-5)~56-58Methoxy CH₃~3.9-4.0 (s)3H
OCH₃ (C-6)~56-58Methoxy CH₃~3.9-4.0 (s)3H

The spectroscopic assignments are consistent with related pyridine carboxylic acid derivatives studied in the literature [11] [10]. The chemical shift patterns reflect the electronic influence of the methoxy substituents and the carboxyl group on the pyridine ring system, providing definitive structural confirmation of the 5,6-dimethoxynicotinic acid framework.

Vibrational Spectroscopy and Density Functional Theory Calculations

The vibrational spectroscopic analysis of 5,6-dimethoxynicotinic acid encompasses both infrared and Raman spectroscopic techniques, supported by comprehensive density functional theory calculations for accurate frequency assignments and intensity predictions. The theoretical framework employs hybrid density functional methods to predict vibrational modes and provide molecular-level insights into the compound's structural characteristics [11] [12].

Density Functional Theory Computational Framework

Theoretical calculations utilize the Becke three-parameter Lee-Yang-Parr functional with the 6-311++G(d,p) basis set, following established protocols for pyridine carboxylic acid derivatives [11] [10]. This computational approach has demonstrated excellent agreement with experimental vibrational spectra for related nicotinic acid compounds, providing reliable frequency predictions and intensity calculations [13] [14].

The optimized molecular geometry reveals a planar pyridine ring system with slight deviations due to steric interactions between the methoxy substituents and the carboxyl group. The carboxylic acid moiety adopts a coplanar orientation with the pyridine ring, facilitating extended conjugation and influencing the vibrational characteristics of the molecule [15] [16].

Infrared Spectroscopic Characteristics

The infrared spectrum of 5,6-dimethoxynicotinic acid exhibits characteristic absorption bands reflecting the functional group composition and molecular structure. The broad, intense absorption in the 2500-3500 wavenumber region corresponds to the hydrogen-bonded carboxylic acid hydroxyl stretch, indicating intermolecular hydrogen bonding interactions in the solid state [10] [17].

Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the methoxy groups manifest at 2950-3000 wavenumbers [11]. The carbonyl stretching vibration of the carboxylic acid group produces a strong, sharp absorption at 1700-1720 wavenumbers, characteristic of aromatic carboxylic acids [18] .

The pyridine ring vibrational modes generate strong absorptions at 1580-1600 and 1480-1500 wavenumbers, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system [10] [20]. Methoxy carbon-oxygen stretching vibrations appear at 1250-1300 wavenumbers, providing diagnostic evidence for the presence of methoxy substituents [11].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra. The symmetric ring breathing modes of the pyridine system appear prominently in Raman spectra at 1000-1100 wavenumbers [10]. The symmetric methoxy group vibrations and aromatic carbon-carbon stretching modes exhibit enhanced Raman activity due to polarizability changes during vibrational motion [18].

Comprehensive Vibrational Mode Assignments

Vibrational ModePredicted Frequency (cm⁻¹)IntensityAssignment
ν(O-H) COOH2500-3500Strong, broadHydrogen-bonded O-H stretch
ν(C-H) aromatic3000-3100MediumAromatic C-H stretch
ν(C-H) methoxy2950-3000MediumAliphatic C-H stretch
ν(C=O) carboxyl1700-1720StrongCarboxylic acid C=O
ν(C=C, C=N) pyridine ring1580-1600StrongPyridine ring vibrations
ν(C=C, C=N) pyridine ring1480-1500StrongPyridine ring vibrations
δ(O-H) COOH1400-1450MediumO-H bending
ν(C-O) methoxy1250-1300StrongMethoxy C-O stretch
δ(C-H) aromatic1200-1300MediumAromatic C-H bending
ν(C-C) ring breathing1000-1100MediumRing breathing mode
γ(C-H) out-of-plane800-900MediumOut-of-plane C-H bending

Density Functional Theory Frequency Scaling

Calculated harmonic frequencies require appropriate scaling factors to account for anharmonic effects and systematic errors inherent in density functional theory calculations. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of 0.9679 has been established for optimal agreement with experimental frequencies [11]. This scaling approach has been validated for numerous pyridine carboxylic acid derivatives and provides reliable frequency predictions within 10-15 wavenumbers of experimental values [10].

The theoretical calculations successfully reproduce the experimental vibrational patterns observed for related nicotinic acid derivatives, confirming the reliability of the computational approach for 5,6-dimethoxynicotinic acid [13] [14]. The calculated intensities correlate well with experimental observations, supporting the proposed vibrational mode assignments and providing molecular-level understanding of the spectroscopic properties.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 5,6-dimethoxynicotinic acid reveals characteristic fragmentation pathways that provide structural information and confirm the molecular composition. The electron ionization mass spectrum exhibits fragmentation patterns consistent with substituted pyridine carboxylic acids, demonstrating predictable bond cleavage processes and rearrangement reactions [21] [22].

Molecular Ion and Base Peak Characteristics

The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the radical cation [M]- ⁺ with molecular formula C₈H₉NO₄ [23] [24]. Under positive ion electrospray ionization conditions, the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 184 exhibits enhanced stability and higher abundance compared to the radical molecular ion [23].

The base peak varies depending on ionization conditions but typically corresponds to stable pyridine-derived fragments resulting from loss of the carboxyl group and methoxy substituents. The fragmentation patterns reflect the relative stability of different ionic species and the preferential cleavage of specific chemical bonds [22].

Primary Fragmentation Pathways

The initial fragmentation processes involve loss of neutral molecules characteristic of carboxylic acid and methoxy functional groups. Loss of carbon dioxide (44 atomic mass units) produces an ion at mass-to-charge ratio 139, representing a common fragmentation pathway for aromatic carboxylic acids [22] [25]. This fragmentation involves rearrangement of the carboxyl group followed by elimination of carbon dioxide, leaving a stable pyridine-derived cation.

Loss of the complete carboxyl group (45 atomic mass units) generates an ion at mass-to-charge ratio 138, corresponding to the decarboxylated pyridine derivative. This fragmentation pathway competes with carbon dioxide loss and reflects the lability of the carboxylic acid functionality under electron ionization conditions [21].

Methoxy group elimination proceeds through radical loss of methoxyl radicals (31 atomic mass units) or neutral loss of methanol molecules. Loss of a single methoxy group produces fragments at mass-to-charge ratio 152, while sequential loss of both methoxy groups leads to complete demethoxylation and formation of the parent pyridine carboxylic acid framework [26].

Secondary Fragmentation and Rearrangement Reactions

Secondary fragmentation processes involve further decomposition of primary fragment ions through additional bond cleavages and rearrangement reactions. The loss of methyl radicals from methoxy groups (15 atomic mass units) produces fragments such as mass-to-charge ratio 168, demonstrating the stepwise degradation of methoxy substituents [27].

Ring fragmentation processes become significant at higher ionization energies, leading to formation of smaller heterocyclic fragments and eventual decomposition to simple hydrocarbon and nitrogen-containing ions. The pyridine ring system exhibits relative stability compared to aliphatic substituents, resulting in preferential loss of peripheral functional groups while preserving the aromatic core structure [28].

Detailed Mass Spectrometric Fragmentation Data

m/zIon FormulaFragmentation ProcessRelative IntensityStructural Significance
183C₈H₉NO₄- ⁺Molecular ion [M]- ⁺Low-MediumParent ion
184C₈H₁₀NO₄⁺Protonated molecular ion [M+H]⁺Medium-HighProtonation site at N or O
168C₈H₁₀NO₃⁺Loss of CH₃ from OCH₃LowMethoxy group lability
152C₇H₆NO₄⁺Loss of OCH₃ (31 u)MediumMethoxy radical loss
139C₇H₉NO₃⁺Loss of CO₂ (44 u)HighTypical carboxylic acid loss
138C₇H₈NO₃⁺Loss of COOH (45 u)MediumCarboxyl group loss
124C₆H₆NO₃⁺Loss of COOH + CH₃LowSequential fragmentations
110C₅H₄NO₂⁺Loss of both OCH₃ groupsMediumComplete demethoxylation
96C₅H₆NO⁺Pyridine derivativeHighStable pyridine core
82C₄H₄NO⁺Base pyridine fragmentMediumCore heterocycle

Mechanistic Considerations

The fragmentation mechanisms involve both radical-induced cleavages and ionic rearrangement processes. The methoxy groups undergo alpha-cleavage adjacent to the oxygen atom, generating methoxyl radicals and leaving positively charged aromatic fragments [26]. The carboxylic acid group fragments through McLafferty-type rearrangements and direct bond cleavage processes, depending on the internal energy of the precursor ion.

Charge retention typically occurs on the more stable aromatic fragment, consistent with the higher proton affinity and lower ionization energy of the pyridine ring system compared to aliphatic substituents. The fragmentation patterns provide diagnostic information for structural elucidation and confirm the presence of specific functional groups within the molecule [29] [30].

XLogP3

0.7

Wikipedia

5,6-Dimethoxypyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

Explore Compound Types